REACTION_CXSMILES
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Br[C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].[CH2:8]([Li])[CH2:9][CH2:10]C.[CH2:13](Br)[C:14]#C>CCCCCC.O1CCCC1>[CH3:6][C:2]([CH3:7])([CH2:10][C:9]#[CH:8])[C:3]([O:5][CH2:13][CH3:14])=[O:4]
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Name
|
|
Quantity
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14.7 mL
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Type
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reactant
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Smiles
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BrC(C(=O)O)(C)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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17.85 g
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Type
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reactant
|
Smiles
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C(C#C)Br
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
40 mL
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Type
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solvent
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Smiles
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O1CCCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC(C(=O)OCC)(CC#C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |